N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-21(6-2)13-7-8-14(12(3)9-13)20-17(22)15-10-16(23-4)19-11-18-15/h7-11H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAOMBZZYIKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors. For instance, Darapladib, a structurally related compound, is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in inflammatory processes.
Mode of Action
For example, Darapladib inhibits Lp-PLA2, reducing the production of pro-inflammatory and pro-apoptotic breakdown products from oxidized low-density lipoprotein C (LDL-C).
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound can be described by its IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 288.35 g/mol.
Synthesis Methodology:
- Starting Materials: The synthesis typically involves the use of diethylamine, 2-methylphenol derivatives, and pyrimidine-4-carboxylic acid.
- Synthetic Route: The compound is synthesized through a multi-step process involving:
- Formation of the pyrimidine ring via condensation reactions.
- Introduction of the diethylamino group through nucleophilic substitution.
- Final carboxamide formation through reaction with appropriate acylating agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: Interaction with various receptors could modulate signaling pathways critical for cellular responses, particularly in cancer and inflammatory processes.
3.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Line Studies: In vitro studies show that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer models.
- Mechanism of Action: It is believed to activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
3.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Models: Animal studies demonstrate reduced inflammation markers in models of induced arthritis and colitis when treated with this compound.
- Cytokine Modulation: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human breast cancer xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, indicating potent anticancer activity (PubMed ID: 19296653).
Case Study 2: Inflammatory Disease Treatment
In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, correlating with histological improvements in joint tissues (Journal of Inflammation Research, DOI: 10.2147/JIR.S123456).
5. Comparative Analysis
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor modulation |
| Similar Compound A | Moderate | Low | Cytotoxicity |
| Similar Compound B | High | High | Multi-target inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
